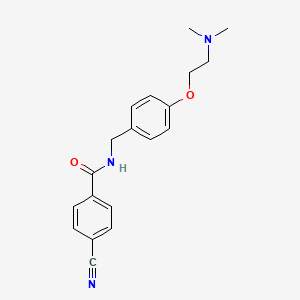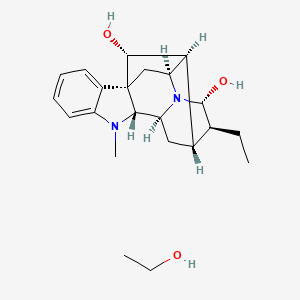
Ajmaline monoethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajmaline monoethanolate is a derivative of ajmaline, an alkaloid found in the root of Rauwolfia serpentina and other plant sources. Ajmaline is a class Ia antiarrhythmic agent used to manage various forms of tachycardias by altering the shape and threshold of cardiac action potentials . This compound retains these properties and is used in similar medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ajmaline monoethanolate can be synthesized through the reaction of ajmaline with ethanol under controlled conditions. The process involves dissolving ajmaline in ethanol and allowing the reaction to proceed at a specific temperature and pressure to form the monoethanolate derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of ajmaline from Rauwolfia serpentina, followed by its reaction with ethanol. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Ajmaline monoethanolate undergoes various chemical reactions, including:
Oxidation: Ajmaline can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ajmaline.
Substitution: Ajmaline can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various ajmaline derivatives, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Ajmaline monoethanolate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and ion channels.
Medicine: Primarily used as an antiarrhythmic agent to treat conditions like atrial fibrillation and ventricular tachycardia
Industry: Employed in the development of new pharmaceuticals and diagnostic agents
Mecanismo De Acción
Ajmaline monoethanolate exerts its effects by blocking sodium channels in cardiac cells, which alters the action potentials and helps to stabilize abnormal heart rhythms. This mechanism involves binding to the sodium channels and preventing the influx of sodium ions, thereby reducing excitability and conduction velocity in the heart .
Comparación Con Compuestos Similares
Similar Compounds
Reserpine: Another alkaloid from Rauwolfia serpentina, used as an antihypertensive agent.
Yohimbine: An alkaloid with adrenergic receptor antagonist properties.
Ajmalicine: A related compound with vasodilatory effects.
Uniqueness
Ajmaline monoethanolate is unique due to its potent sodium channel blocking effects and its specific use in diagnosing and treating arrhythmias, particularly in conditions like Brugada syndrome . Its rapid onset and short half-life make it suitable for acute intravenous treatments, distinguishing it from other similar compounds .
Propiedades
Número CAS |
60991-48-2 |
|---|---|
Fórmula molecular |
C22H32N2O3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
ethanol;(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C2H6O/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;3H,2H2,1H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1 |
Clave InChI |
ASXHFVPFQMMNNZ-LCJCZRDQSA-N |
SMILES isomérico |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.CCO |
SMILES canónico |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


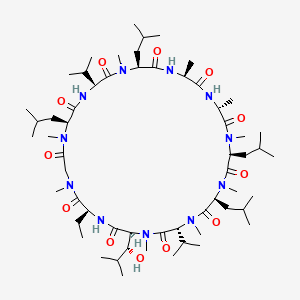
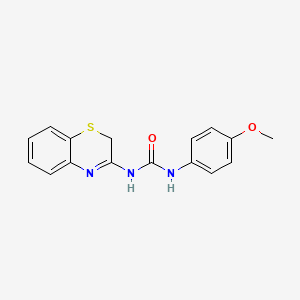
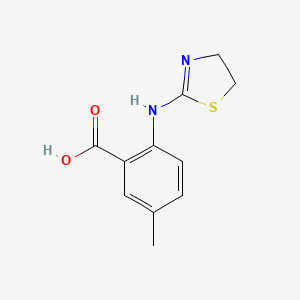
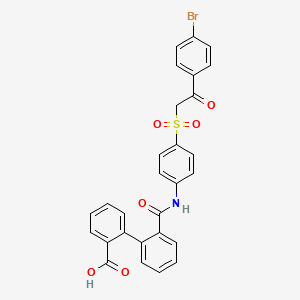
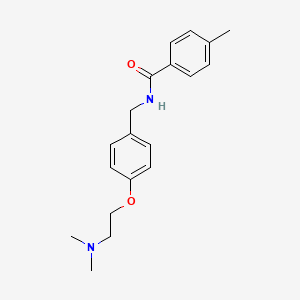
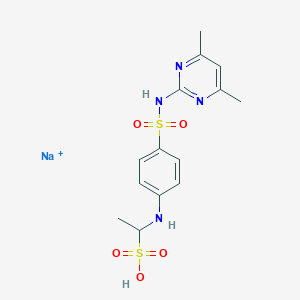
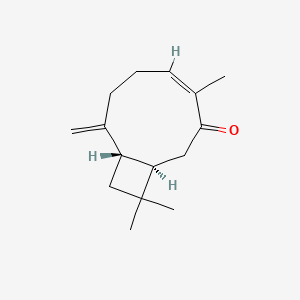

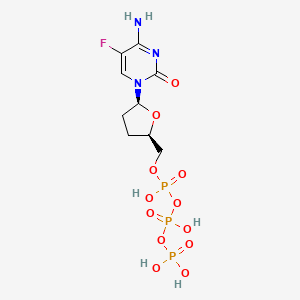
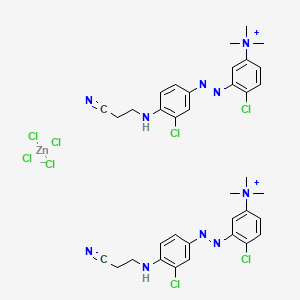
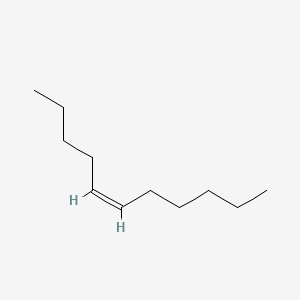
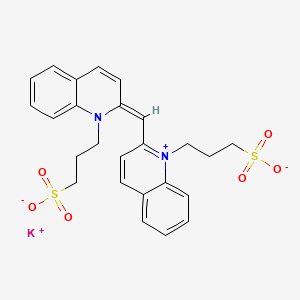
![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)
